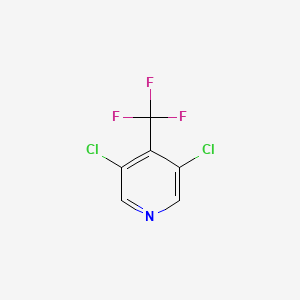

3,5-Dichloro-4-(trifluoromethyl)pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dichloro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3N/c7-3-1-12-2-4(8)5(3)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIUKPABXRIYGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701260476 | |

| Record name | Pyridine, 3,5-dichloro-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701260476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221272-92-9 | |

| Record name | Pyridine, 3,5-dichloro-4-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221272-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3,5-dichloro-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701260476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichloro-4-(trifluoromethyl)pyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and drug development, fluorinated heterocyclic compounds have emerged as indispensable building blocks. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl group, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide provides a comprehensive technical overview of 3,5-Dichloro-4-(trifluoromethyl)pyridine, a key heterocyclic intermediate. While specific data for this compound is emerging, we will draw upon established principles and data from closely related isomers to provide a robust understanding of its chemical behavior and potential applications. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique properties of this compound in their synthetic strategies.

Core Compound Identification and Structure

CAS Number: 1221272-92-9[1]

Molecular Formula: C₆H₂Cl₂F₃N

Molecular Weight: 215.99 g/mol

Chemical Structure:

The structure of 3,5-Dichloro-4-(trifluoromethyl)pyridine features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and a trifluoromethyl group at the 4 position. The electron-withdrawing nature of both the chlorine atoms and the trifluoromethyl group significantly influences the electronic properties and reactivity of the pyridine ring.

Physicochemical Properties

Detailed experimental physicochemical data for 3,5-Dichloro-4-(trifluoromethyl)pyridine is not extensively available in peer-reviewed literature. However, we can infer some properties based on its structure and by comparison with related compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine.

| Property | Value/Information | Source/Analogy |

| Appearance | Likely a solid or liquid at room temperature. | Analogy with related compounds. |

| Melting Point | Not readily available. For comparison, 2,3-dichloro-5-(trifluoromethyl)pyridine has a melting point of 8-9 °C. | [2] |

| Boiling Point | Not readily available. For comparison, 2,3-dichloro-5-(trifluoromethyl)pyridine has a boiling point of 176 °C. | [2] |

| Solubility | Expected to be insoluble in water and soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | General properties of halogenated pyridines. |

| pKa | The pyridine nitrogen is expected to be weakly basic due to the strong electron-withdrawing effects of the chloro and trifluoromethyl substituents. | Chemical principles. |

Synthesis of Dichlorotrifluoromethylpyridines

The synthesis of dichlorotrifluoromethylpyridines often involves multi-step processes starting from readily available picoline (methylpyridine) isomers. A common strategy is the chlorination of the methyl group to a trichloromethyl group, followed by halogen exchange to introduce fluorine, and subsequent chlorination of the pyridine ring.

A representative synthesis for the isomeric 2,3-dichloro-5-(trifluoromethyl)pyridine, which highlights the general principles, is outlined below.[3][4]

Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (Isomer Example)

This protocol is based on a patented method and serves as an illustrative example of the synthetic methodology.[5]

Step 1: Chlorination of 2-chloro-5-methylpyridine to 2-chloro-5-(trichloromethyl)pyridine

-

In a suitable reactor equipped for heating, stirring, and gas inlet/outlet, charge 2-chloro-5-methylpyridine.

-

Heat the reaction mixture to a temperature appropriate for radical chlorination, typically initiated by UV light or a radical initiator.

-

Introduce chlorine gas into the reaction mixture at a controlled rate.

-

Monitor the reaction progress by GC or TLC until the starting material is consumed.

-

Upon completion, remove the solvent and excess chlorine to yield crude 2-chloro-5-(trichloromethyl)pyridine.

Step 2: Ring Chlorination to 2,3-dichloro-5-(trichloromethyl)pyridine

-

The crude 2-chloro-5-(trichloromethyl)pyridine is then subjected to electrophilic chlorination on the pyridine ring.

-

This step often requires a Lewis acid catalyst, such as iron(III) chloride or antimony trichloride, and is typically carried out at elevated temperatures.

-

Chlorine gas is introduced, and the reaction is monitored until the desired product is formed.

Step 3: Fluorination to 2,3-dichloro-5-(trifluoromethyl)pyridine

-

The resulting 2,3-dichloro-5-(trichloromethyl)pyridine is fluorinated using a suitable fluorinating agent, such as hydrogen fluoride (HF) or a fluoride salt.[6]

-

This reaction is often performed in an autoclave at high temperatures and pressures.

-

The crude product is then purified by distillation or chromatography to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.

Diagram of a General Synthetic Workflow

Caption: General synthetic workflow for dichlorotrifluoromethylpyridines.

Reactivity and Synthetic Applications

The reactivity of 3,5-Dichloro-4-(trifluoromethyl)pyridine is dominated by the electronic properties of the substituted pyridine ring. The trifluoromethyl group at the 4-position, along with the chlorine atoms at the 3 and 5 positions, renders the ring electron-deficient and susceptible to nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atoms on the pyridine ring can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reaction is a cornerstone for the functionalization of this scaffold in the synthesis of more complex molecules.

The general mechanism for SₙAr on a dichloropyridine ring is as follows:

-

Nucleophilic Attack: A nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily broken in this step.

-

Stabilization of the Intermediate: The negative charge in the Meisenheimer complex is stabilized by resonance, with delocalization onto the electronegative nitrogen atom of the pyridine ring and the electron-withdrawing trifluoromethyl group.

-

Departure of the Leaving Group: The chloride ion is expelled as a leaving group, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

Diagram of Nucleophilic Aromatic Substitution

Caption: General mechanism of nucleophilic aromatic substitution.

Role in Drug Discovery and Development

The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity which can improve cell membrane permeability, and modulate the pKa of nearby functional groups, thereby influencing drug-receptor interactions.

While specific examples of drug candidates derived directly from 3,5-Dichloro-4-(trifluoromethyl)pyridine are not widely reported, its isomeric counterparts are key intermediates in the synthesis of important agrochemicals and pharmaceuticals. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine is a precursor to the fungicide fluazinam.[4][5]

The potential for 3,5-Dichloro-4-(trifluoromethyl)pyridine in drug discovery lies in its ability to serve as a versatile starting material for the synthesis of novel compounds. Through sequential or selective nucleophilic aromatic substitution reactions, a diverse range of functionalities can be introduced at the 3 and 5 positions, allowing for the exploration of new chemical space in the search for bioactive molecules.

Safety and Handling

As with any halogenated and trifluoromethylated aromatic compound, 3,5-Dichloro-4-(trifluoromethyl)pyridine should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Based on the safety data for the isomeric 2,3-dichloro-5-(trifluoromethyl)pyridine, the following hazards can be anticipated[2][7]:

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Skin and Eye Irritation: May cause skin irritation and serious eye damage.

-

Sensitization: May cause an allergic skin reaction.

In case of exposure, it is crucial to seek immediate medical attention. Refer to the specific Safety Data Sheet (SDS) for detailed handling and emergency procedures.

Conclusion

3,5-Dichloro-4-(trifluoromethyl)pyridine represents a valuable, albeit less documented, building block for the synthesis of novel chemical entities with potential applications in drug discovery and agrochemicals. Its reactivity, primarily governed by nucleophilic aromatic substitution, allows for diverse functionalization of the pyridine core. While a direct comparison to its more studied isomers provides a solid foundation for understanding its properties, further research into the specific synthesis and reactivity of 3,5-Dichloro-4-(trifluoromethyl)pyridine is warranted to fully unlock its potential. Researchers and scientists are encouraged to explore the synthetic utility of this compound in their quest for next-generation therapeutics and crop protection agents.

References

Sources

- 1. echemi.com [echemi.com]

- 2. fishersci.fi [fishersci.fi]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. fishersci.com [fishersci.com]

Navigating the Chemical Landscape of Dichlorotrifluoromethylpyridines: A Technical Guide to Reactivity and Stability

For Immediate Release

A comprehensive technical guide offering an in-depth analysis of the reactivity and stability of dichlorotrifluoromethylpyridines has been developed for researchers, scientists, and professionals in drug development. This guide provides a critical examination of these versatile building blocks, emphasizing the interplay of their substituents on chemical behavior and offering insights into their application in the synthesis of complex molecules.

Dichlorotrifluoromethylpyridines are a class of heterocyclic compounds that have garnered significant interest in the agrochemical and pharmaceutical industries.[1][2] The presence of two chlorine atoms and a strongly electron-withdrawing trifluoromethyl group on the pyridine ring imparts unique physicochemical properties and a high degree of reactivity, making them valuable precursors for the synthesis of a wide range of functionalized molecules.[3][4]

Core Principles of Reactivity: The Influence of Substitution Patterns

The reactivity of dichlorotrifluoromethylpyridines is predominantly governed by the principles of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, exacerbated by the inductive effect of the chlorine and trifluoromethyl substituents, renders the carbon atoms attached to the chlorine atoms susceptible to nucleophilic attack.

The regioselectivity of these reactions is a critical consideration and is dictated by the relative positions of the substituents. The trifluoromethyl group, being a powerful electron-withdrawing group, strongly activates the pyridine ring towards nucleophilic attack. The positions ortho and para to the trifluoromethyl group are particularly activated. The pyridine nitrogen also plays a crucial role in stabilizing the negatively charged Meisenheimer intermediate formed during the SNAr reaction, especially when the attack occurs at the 2- or 4-positions.[5]

For instance, in the case of 2,6-dichloro-3-(trifluoromethyl)pyridine, Suzuki-Miyaura reactions with arylboronic acids have been shown to proceed with high regioselectivity, favoring substitution at the more sterically hindered 2-position due to electronic effects.[6] This highlights the intricate balance of steric and electronic factors that govern the reactivity of these molecules.

Isomeric Variations and Their Impact

Several isomers of dichlorotrifluoromethylpyridine are commonly utilized in synthesis, with their reactivity profiles varying based on the substitution pattern.

Table 1: Physicochemical Properties of Selected Dichlorotrifluoromethylpyridine Isomers

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | 215.99 | > 8 - <= 9 | 168-169 |

| 3,5-Dichloro-2-(trifluoromethyl)pyridine | 7655-72-3 | 215.99 | 15 | 177-178 |

| 2,6-Dichloro-4-(trifluoromethyl)pyridine | 39890-98-7 | 215.98 | Not available | Not available |

| 2,4-Dichloro-6-(trifluoromethyl)pyridine | 39891-02-6 | 215.99 | Not available | Not available |

| 2,5-Dichloro-3-(trifluoromethyl)pyridine | Not readily available | 215.99 | Not available | Not available |

Data compiled from various sources.[7][8][9][10] "Not available" indicates that reliable data was not found in the searched sources.

The synthesis of these isomers often involves multi-step processes, starting from readily available picolines or other pyridine derivatives. Common synthetic strategies include chlorination of the pyridine ring and the methyl group, followed by a halogen exchange (HALEX) reaction to introduce the trifluoromethyl group.[1][11] For example, 2,3-dichloro-5-(trifluoromethyl)pyridine can be synthesized from 2-chloro-5-methylpyridine through a series of chlorination and fluorination steps.[1]

Stability and Handling Considerations

Dichlorotrifluoromethylpyridines are generally stable compounds under standard laboratory conditions. However, their stability can be influenced by factors such as temperature, pH, and exposure to light. Due to the presence of chlorine and fluorine, these compounds can release toxic gases such as hydrogen chloride and hydrogen fluoride upon decomposition at high temperatures. Therefore, they should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and eye protection, should be worn.[3]

Storage in a cool, dry place away from incompatible materials such as strong oxidizing agents is recommended. While specific data on the hydrolytic and photochemical stability of all isomers is not extensively available, the robust nature of the C-F and C-Cl bonds on an aromatic ring suggests a general resistance to degradation under mild conditions.

Applications in Synthesis

The primary utility of dichlorotrifluoromethylpyridines lies in their role as versatile intermediates for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical sectors.[1][2]

Agrochemicals

A prominent example is the use of 2,3-dichloro-5-(trifluoromethyl)pyridine as a key precursor in the synthesis of the fungicide fluazinam and the herbicide haloxyfop.[2] The synthesis of these compounds typically involves a regioselective nucleophilic aromatic substitution reaction where one of the chlorine atoms is displaced by an amine or a phenoxide, respectively.

Experimental Protocol: Synthesis of a Fluazinam Precursor

This protocol describes a typical nucleophilic aromatic substitution reaction on 2,3-dichloro-5-(trifluoromethyl)pyridine with an amine.

Materials:

-

2,3-dichloro-5-(trifluoromethyl)pyridine

-

Amine (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine)

-

Solvent (e.g., N,N-dimethylformamide)

-

Base (e.g., potassium carbonate)

Procedure:

-

To a solution of the amine in the chosen solvent, add the base and stir the mixture at room temperature.

-

Add a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine in the same solvent dropwise to the reaction mixture.

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyridine.

Diagram: Synthetic Pathway to a Disubstituted Pyridine

Caption: Generalized workflow for nucleophilic aromatic substitution on dichlorotrifluoromethylpyridines.

Pharmaceuticals

In the pharmaceutical industry, dichlorotrifluoromethylpyridines serve as building blocks for the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethyl group is a highly sought-after moiety in drug design as it can enhance metabolic stability, binding affinity, and lipophilicity of a molecule.[4] The chlorine atoms on the pyridine ring provide convenient handles for introducing further molecular complexity through cross-coupling reactions or nucleophilic substitutions.

For example, substituted dichlorotrifluoromethylpyridines have been utilized in the development of kinase inhibitors and other therapeutic agents.[1] The ability to selectively functionalize the different positions of the pyridine ring allows for the fine-tuning of the pharmacological properties of the final compound.

Future Outlook

The unique reactivity and stability profiles of dichlorotrifluoromethylpyridines will continue to make them valuable intermediates in the discovery and development of new agrochemicals and pharmaceuticals. Further research into the comparative reactivity of different isomers and the development of more efficient and selective synthetic methodologies will undoubtedly expand their applications. A deeper understanding of their stability under various conditions will also be crucial for their safe and effective use in industrial processes. As the demand for complex and highly functionalized molecules grows, the importance of these versatile building blocks is set to increase.

References

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- 3,5-Dichloro-2-(trifluoromethyl)pyridine Formula. Echemi.

- 2,6-Dichloro-4-(trifluoromethyl)pyridine. PubChem.

- Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.

- 2,4-Dichloro-6-(trifluoromethyl)pyridine. Sigma-Aldrich.

- 2,4-Dichloro-6-(trifluoromethyl)pyridine. Sigma-Aldrich.

- 3,5-Dichloro-2-(trifluoromethyl)pyridine. ChemicalBook.

- Trifluoromethylpyridine: Its chemistry and applic

- Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. ALFA CHEMICAL.

- Synthesis of 2,6-diaryl-3-(trifluoromethyl)pyridines by regioselective Suzuki-Miyaura reactions of 2,6-dichloro-3-(trifluoromethyl)pyridine.

- 2,3-Dichloro-5-(trifluoromethyl)pyridine. PubChem.

- 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis. chemicalbook.

- 3,5-Dichloro-2-(trifluoromethyl)pyridine. Santa Cruz Biotechnology.

- Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- 2,3-Dichloro-5-(trifluoromethyl)pyridine. ChemicalBook.

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- A Comparative Guide to the Reactivity of 4,6- Difluoro-5-Methylpyrimidine and 4,6- Dichloropyrimidine in Nucleophilic Arom

- Substituted pyridine derivatives useful in the treatment of cancer and other disorders.

- Drug Discovery Patents.

- Contribution of Organofluorine Compounds to Pharmaceuticals. PubMed Central.

- 2,4-Dichloro-6-(trifluoromethyl)pyridine. BLDpharm.

- 2,4-Dichloro-6-(trifluoromethyl)pyridine.

- Pyridine, 3,5-dichloro-2,4,6-trifluoro-. the NIST WebBook.

- Reactivity of Chloropyridine Isomers in SNAr Reactions: A Compar

- An In-depth Technical Guide to 3,5-Dichloro-2-(trichloromethyl)

- A Comparative Guide to the Reactivity of Chloronitropyridine Isomers in Nucleophilic Arom

- 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE. CAMEO Chemicals.

- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

- 2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical. Huimeng Bio-tech.

- A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Arom

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central.

- Simple preparation method of 2, 5-dichloropyridine.

- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.

- Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Concerted Nucleophilic Arom

- Development in medicinal chemistry via oxadiazole derivatives: p

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.

- 2,6-Dichloro-4-(trifluoromethyl)pyridine. ChemScene.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. 2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical [huimengchem.cn]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 7. echemi.com [echemi.com]

- 8. 2,6-Dichloro-4-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 520968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]

- 11. alfa-chemical.com [alfa-chemical.com]

Unlocking Potency and Stability: A Guide to the Electron-Withdrawing Effects of the Trifluoromethyl Group on Pyridine Rings

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into pyridine scaffolds represents a cornerstone of modern medicinal chemistry and materials science. This potent electron-withdrawing moiety dramatically reshapes the electronic landscape of the pyridine ring, profoundly influencing its physicochemical properties, metabolic stability, and reactivity. This guide provides an in-depth exploration of these effects, offering field-proven insights into the synthesis of trifluoromethylated pyridines, the modulation of their reactivity in key synthetic transformations, and their application in drug design. We will dissect the fundamental principles governing these changes, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to empower researchers in leveraging this privileged structural motif.

The Strategic Imperative of the Trifluoromethyl Group

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, valued for its hydrogen bonding capabilities and structural versatility.[1] However, the introduction of a trifluoromethyl group elevates its status by conferring a unique and highly desirable set of properties. The CF₃ group is a powerful bioisostere for a methyl group but with profoundly different electronic characteristics.[2] Its strong electron-withdrawing nature, high lipophilicity, and steric bulk contribute to:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.[2][3]

-

Increased Lipophilicity: This improves a molecule's ability to cross cellular membranes, a critical factor for bioavailability.[2][4]

-

Modulated Basicity (pKa): The CF₃ group significantly lowers the basicity of the pyridine nitrogen, which can be crucial for optimizing drug-receptor interactions and reducing off-target effects.[3]

-

Improved Binding Affinity: The unique electronic and steric profile can lead to stronger and more selective interactions with biological targets.[2][4]

These combined attributes have made trifluoromethylpyridines indispensable components in a wide array of approved drugs and next-generation therapeutic candidates.[5][6]

Fundamental Electronic Effects: A Quantitative Perspective

The influence of the CF₃ group is rooted in its powerful negative inductive effect (-I), which strongly withdraws electron density from the pyridine ring. This effect is significantly more pronounced than any opposing resonance effects.[7][8] The position of the CF₃ group on the ring dictates the precise nature and magnitude of this electronic perturbation.

The impact on the pyridine nitrogen's basicity is quantified by the pKa of its conjugate acid. As shown in the table below, the introduction of a CF₃ group markedly decreases the pKa compared to unsubstituted pyridine (pKa ≈ 5.2), with the effect being most pronounced when the group is at the 2- or 4-position.

Table 1: Comparative Electronic Properties of Trifluoromethylpyridine Isomers

| Isomer | Hammett Constant (σ) | pKa of Conjugate Acid |

| Pyridine (Reference) | 0 | ~5.2 |

| 2-Trifluoromethylpyridine | σₚ = 0.55 | ~0.60 |

| 3-Trifluoromethylpyridine | σₘ = 0.46 | 2.84 |

| 4-Trifluoromethylpyridine | σₚ = 0.62 | 3.48 |

| Data compiled from sources.[3][7] |

The Hammett constants further illustrate the potent electron-withdrawing nature, with the para-positional values (σₚ) for the 2- and 4-isomers being higher, reflecting the direct transmission of electronic effects to the nitrogen atom.[3][7]

Synthesis of Trifluoromethylated Pyridines: Strategies and Protocols

The development of robust synthetic methodologies is critical for accessing this important class of compounds. Strategies have evolved from harsh, classical methods to more refined and regioselective modern techniques.

Classical Approaches

Historically, trifluoromethylpyridines were synthesized via halogen exchange reactions on trichloromethylpyridines, which themselves were derived from the chlorination of picolines (methylpyridines).[5] Another classical approach involves vapor-phase chlorination/fluorination at high temperatures.[5] While effective for large-scale production of certain isomers like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), these methods often lack regiocontrol and require harsh conditions.[5][9]

Modern Electrophilic Trifluoromethylation

The advent of stable, electrophilic trifluoromethylating agents has revolutionized the synthesis of CF₃-containing aromatics. Hypervalent iodine compounds, known as Togni reagents , and sulfonium-based Umemoto reagents are now mainstays in the synthetic chemist's toolbox.[10][11][12][13] These reagents deliver a "CF₃⁺" synthon to nucleophilic substrates under relatively mild conditions.

Experimental Protocol 1: Trifluoromethylation of a Pyridine Derivative using Togni Reagent II

This protocol describes a representative procedure for the direct C-H trifluoromethylation of an activated pyridine derivative.

-

Materials:

-

Pyridine substrate (e.g., 2-phenylpyridine) (1.0 mmol)

-

Togni Reagent II (1-trifluoromethyl-1,2-benziodoxole-3(1H)-one) (1.2 mmol)[13]

-

Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

-

Anhydrous acetonitrile (MeCN) (5 mL)

-

-

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (e.g., Nitrogen), add the pyridine substrate, Togni Reagent II, and CuI.

-

Add anhydrous acetonitrile via syringe.

-

Seal the tube and stir the reaction mixture at 80 °C.

-

Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 12 to 24 hours.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated pyridine.

-

Cyclocondensation and Building Block Strategies

An alternative and powerful approach involves the construction of the pyridine ring using a trifluoromethyl-containing building block.[14] Numerous methods, including [2+2+2] cycloadditions of alkynes and nitriles catalyzed by transition metals like cobalt, have been developed to regioselectively produce α-trifluoromethylated pyridines.[15][16][17] Similarly, [3+3] cycloadditions using β-CF₃-acrylonitrile can yield highly substituted 2-aminopyridines.[14] These methods are particularly valuable for accessing complex substitution patterns that are difficult to achieve through direct functionalization.

The Challenge of 3-Position Trifluoromethylation

While the 2- and 4-positions of pyridine are readily functionalized via nucleophilic attack, the 3-position has historically been challenging.[18] Recent breakthroughs have utilized a strategy of nucleophilic activation. This involves the temporary dearomatization of the pyridine ring via hydrosilylation, creating an enamine intermediate that can then react with an electrophilic CF₃ source like a Togni reagent.[18][19][20] This innovative approach has opened a reliable pathway to the previously elusive 3-trifluoromethylpyridine derivatives.[19][20]

Altered Reactivity of the Trifluoromethylated Pyridine Ring

The profound electron deficiency induced by the CF₃ group renders the pyridine ring highly susceptible to certain transformations while deactivating it towards others (like electrophilic aromatic substitution).

Enhanced Nucleophilic Aromatic Substitution (SₙAr)

The CF₃ group, particularly at the 2- or 4-position, strongly activates attached halogens (Cl, Br) towards SₙAr. The electron withdrawal stabilizes the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy of the reaction.[5][21] This makes trifluoromethylated halopyridines excellent substrates for C-N, C-O, and C-S bond formation.[22]

Experimental Protocol 2: SₙAr Amination of 2-Chloro-5-(trifluoromethyl)pyridine

This protocol provides a standard procedure for the synthesis of an N-aryl-trifluoromethylpyridine via an SₙAr reaction.

-

Materials:

-

2-Chloro-5-(trifluoromethyl)pyridine (1.0 mmol, 181.5 mg)[22]

-

Aniline (1.2 mmol, 111.7 mg)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

-

Anhydrous dimethylformamide (DMF) (5 mL)

-

-

Procedure:

-

Combine 2-chloro-5-(trifluoromethyl)pyridine, aniline, and potassium carbonate in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Add anhydrous DMF and heat the mixture to 100 °C with stirring.

-

Monitor the reaction for 12 hours or until completion as indicated by TLC.

-

Cool the mixture, pour it into water, and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield N-phenyl-5-(trifluoromethyl)pyridin-2-amine.[22]

-

Reactivity in Cross-Coupling Reactions

The electron-deficient nature of the trifluoromethylpyridine ring also activates C-X bonds for oxidative addition to palladium(0) catalysts, making these compounds excellent partners in cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[23] The general order of reactivity for the halogen leaving group follows the trend of decreasing C-X bond strength: I > Br > Cl.[23][24]

Table 2: Reactivity Trend of 4-Halo-2,6-bis(trifluoromethyl)pyridines in Pd-Catalyzed Cross-Coupling

| Halogen (X at C4) | C-X Bond Energy | Relative Reactivity |

| Iodo (I) | Lowest | Highest |

| Bromo (Br) | Intermediate | Intermediate |

| Chloro (Cl) | Highest | Lowest |

| This trend is based on established principles of oxidative addition in cross-coupling reactions.[23] |

Classical copper-catalyzed Ullmann condensations are also effective for forming C-N and C-O bonds with these activated substrates, though they often require higher temperatures than their palladium-catalyzed counterparts.[25]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous identification of trifluoromethylpyridine isomers. The position of the CF₃ group creates a distinct fingerprint in ¹H, ¹³C, and ¹⁹F NMR spectra.

Table 3: Typical NMR Chemical Shifts (δ, ppm) for Trifluoromethylpyridine Isomers

| Isomer | ¹H NMR (Pyridine Protons) | ¹⁹F NMR (vs. CFCl₃) |

| 2-Trifluoromethylpyridine | H3: ~7.9, H4: ~7.8, H5: ~7.4, H6: ~8.7 | ~ -68 ppm |

| 3-Trifluoromethylpyridine | H2: ~8.9, H4: ~8.1, H5: ~7.5, H6: ~8.8 | ~ -63 ppm |

| 4-Trifluoromethylpyridine | H2,6: ~8.8, H3,5: ~7.6 | ~ -65 ppm |

| Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Data compiled from sources.[26][27][28] |

The ¹⁹F NMR spectrum is particularly diagnostic, showing a sharp singlet in a characteristic region for the CF₃ group.

Conclusion and Future Outlook

The trifluoromethyl group is far more than a simple substituent; it is a powerful tool for molecular engineering. Its profound electron-withdrawing effects on the pyridine ring provide a reliable strategy for enhancing metabolic stability, modulating basicity, and fine-tuning the reactivity of this critical heterocyclic scaffold. The continued development of novel and regioselective trifluoromethylation methods, particularly for late-stage functionalization, will further empower medicinal chemists to explore new chemical space.[18][19] As our understanding of the intricate interplay between the CF₃ group and biological systems deepens, trifluoromethylpyridines are poised to remain at the forefront of innovation in drug discovery and materials science for years to come.[5]

References

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Tsukamoto, M., & Nakamura, T. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.

- (2022, November 8). Selective Trifluoromethylation of Pyridines. ChemistryViews.

- (2025). A Comparative Guide to the Reactivity of 4-Halo-2,6-bis(trifluoromethyl)pyridines in Cross-Coupling Reactions. Benchchem.

- (2025, November). A Comparative Guide to the NMR Spectral Analysis of Trifluoromethylpyridine Isomers. Benchchem.

- (2024, July 16). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry.

- Synthesis of α‐trifluoromethylated pyridine derivatives via transition metal‐catalyzed cycloaddition. ResearchGate.

- (2023, May). Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry.

- A Comparative Analysis of the Electronic Effects of Trifluoromethylpyridine Isomers. (2025). Benchchem.

- A Comparative Guide to the Reactivity of 2,5-Dibromo-3-(trifluoromethyl)pyridine and 2,5-dichloro-3. (2025). Benchchem.

- Tsukamoto, M., & Nakamura, T. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.

- Kumon, T., Yamada, S., Agou, T., Fukumoto, H., Kubota, T., Hammond, G. B., & Konno, T. (2021). Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. Advanced Synthesis & Catalysis, 363(7), 1912-1922.

- Wu, W., et al. (2024). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. European Journal of Organic Chemistry.

- 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum. ChemicalBook.

- 2-(Trifluoromethyl)pyridine(368-48-9) 1H NMR spectrum. ChemicalBook.

- The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals. (2025). Benchchem.

- Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(45), 8333–8337.

- (2023, June 28). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters.

- Practical Synthesis of α‐Trifluoromethylated Pyridines Based on Regioselective Cobalt‐Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. ResearchGate.

- Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12, 6580-6589.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.

- (2023, June 28). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. PMC - NIH.

- Application Notes and Protocols for Nucleophilic Aromatic Substitution on Trifluorinated Rings. (2025). Benchchem.

- A Comprehensive Guide to Electrophilic Trifluoromethylation: Togni Reagents in Focus. (2025). Benchchem.

- Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications.

- Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv.

- (2022, July 3). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). NIH.

- Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.

- Trifluoromethylation of various heterocycles with Umemoto reagent II. ResearchGate.

- (2022, April 11). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.

- Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. ResearchGate.

- Ullmann condensation. Wikipedia.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

- Hammett's relation for pyridine / C6F4I-Y complexes (a) and... ResearchGate.

- Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate.

- Kumon, T., Yamada, S., Agou, T., Fukumoto, H., Kubota, T., Hammond, G. B., & Konno, T. (2021). Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. Advanced Synthesis & Catalysis.

- Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. (n.d.).

- Ullmann reaction. Wikipedia.

- Pyridine, 3-(trifluoromethyl)-. NIST WebBook.

- Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic.

- Ullmann Reaction. Organic Chemistry Portal.

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.

- A General, Multimetallic Cross-Ullmann Biheteroaryl Synthesis from Heteroaryl Halides and Heteroaryl Triflates. PMC - NIH.

- (2024, May 16). New method for introducing fluorinated components into molecules. Uni Münster.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chemrxiv.org [chemrxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum [chemicalbook.com]

- 28. 2-(Trifluoromethyl)pyridine(368-48-9) 1H NMR spectrum [chemicalbook.com]

The Trifluoromethyl-Pyridine Moiety: A Privileged Scaffold in Modern Agrochemical and Pharmaceutical Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal and agricultural chemistry. Among the plethora of fluorine-containing motifs, the trifluoromethyl-substituted pyridine scaffold has emerged as a particularly privileged structure, underpinning the development of numerous commercially successful pharmaceuticals and agrochemicals. This guide provides a comprehensive technical overview of the biological activities associated with this versatile chemical entity. We will delve into the fundamental physicochemical properties imparted by the trifluoromethyl group and the pyridine ring, explore the diverse range of biological targets modulated by these compounds, and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic and crop protection agents, offering insights into the design, synthesis, and application of trifluoromethyl-substituted pyridines.

The Physicochemical Advantage: Why Trifluoromethyl-Pyridines Succeed

The remarkable success of the trifluoromethyl-pyridine (TFMP) moiety stems from the synergistic interplay of the unique properties of the trifluoromethyl group and the inherent characteristics of the pyridine ring. The introduction of a CF3 group can dramatically alter a molecule's electronic and metabolic profile.[1][2]

-

Electronic Effects: The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electron density of the pyridine ring, impacting its reactivity and interaction with biological targets.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation, thereby enhancing the pharmacokinetic profile of the parent molecule.

-

Lipophilicity and Bioavailability: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and enhance its bioavailability.

-

Conformational Control: The steric bulk of the trifluoromethyl group can influence the conformation of the molecule, locking it into a bioactive conformation and improving its binding affinity to the target protein.

The pyridine ring, a bioisostere of a phenyl ring, offers additional advantages, including improved solubility and the ability to participate in hydrogen bonding, further enhancing target engagement.

A Spectrum of Biological Activity: From Crop Protection to Human Health

The versatility of the trifluoromethyl-pyridine scaffold is evident in its wide range of biological activities, spanning from potent agrochemicals to life-saving pharmaceuticals.

Agrochemical Applications

Trifluoromethyl-pyridines are a dominant feature in modern crop protection, with numerous commercialized products demonstrating their efficacy as insecticides, fungicides, herbicides, and nematicides.[1][3][4]

Several classes of insecticides incorporate the trifluoromethyl-pyridine moiety, targeting various physiological processes in insects.

-

Nicotinic Acetylcholine Receptor (nAChR) Modulators: Compounds like sulfoxaflor act on insect nAChRs, leading to uncontrolled nerve stimulation and subsequent paralysis and death.[4]

-

Voltage-Gated Sodium Channel (VGSC) Modulators: Certain trifluoromethyl-pyridine derivatives function by modulating the activity of VGSCs in insect neurons, disrupting nerve impulse transmission.

-

Insect Growth Regulators (IGRs): Chlorfluazuron, an IGR, inhibits chitin biosynthesis in insect larvae, preventing proper molting and leading to mortality.[4][5]

Trifluoromethyl-pyridine-containing fungicides are crucial in combating a wide range of plant pathogenic fungi.

-

Succinate Dehydrogenase Inhibitors (SDHIs): Fluopyram is a prominent example of an SDHI that targets complex II of the mitochondrial respiratory chain in fungi, disrupting energy production.[5]

-

Uncouplers of Oxidative Phosphorylation: Fluazinam acts by disrupting the mitochondrial respiratory chain, leading to a loss of ATP production.[4][5]

The trifluoromethyl-pyridine scaffold is also present in herbicides that control unwanted vegetation.

-

Acetolactate Synthase (ALS) Inhibitors: Flazasulfuron is a sulfonylurea herbicide that inhibits ALS, an enzyme essential for the biosynthesis of branched-chain amino acids in plants.[5]

-

Microtubule Assembly Inhibitors: Dithiopyr and thiazopyr disrupt cell division in susceptible weeds by inhibiting microtubule formation.[5]

Pharmaceutical Applications

In the pharmaceutical arena, trifluoromethyl-pyridines are increasingly recognized for their therapeutic potential, particularly in oncology and virology.

The trifluoromethyl-pyridine moiety has been incorporated into several promising anticancer agents.

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: Certain trifluoromethyl-pyrimidine derivatives have been designed as potent inhibitors of EGFR, a key signaling protein often dysregulated in cancer.[6][7] Overexpression of EGFR can lead to increased cell proliferation, angiogenesis, and metastasis.

The antiviral properties of trifluoromethyl-pyridines have been explored, with some compounds showing activity against various viruses.

Unraveling the Mechanism: Key Molecular Targets and Signaling Pathways

A deep understanding of the molecular targets and signaling pathways modulated by trifluoromethyl-substituted pyridines is paramount for rational drug design and development.

EGFR Signaling Pathway in Cancer

EGFR is a transmembrane receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, promoting cell proliferation, survival, and migration.[8][9][10] Trifluoromethyl-pyrimidine-based inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.

Figure 1: Simplified EGFR signaling pathway and its inhibition by trifluoromethyl-pyridine derivatives.

Succinate Dehydrogenase (SDH) in Fungi

SDH, or Complex II, is a key enzyme in both the citric acid cycle and the electron transport chain in mitochondria.[11][12] It catalyzes the oxidation of succinate to fumarate. SDHI fungicides, such as fluopyram, bind to the ubiquinone-binding site of SDH, blocking electron transport and disrupting cellular respiration, ultimately leading to fungal cell death.[11]

Figure 2: Mechanism of action of SDHI fungicides in the mitochondrial electron transport chain.

Nicotinic Acetylcholine Receptors (nAChRs) in Insects

nAChRs are ligand-gated ion channels that mediate fast synaptic transmission in the insect central nervous system.[13][14] Acetylcholine binding to nAChRs opens the channel, allowing an influx of cations and depolarization of the postsynaptic neuron. Insecticides like sulfoxaflor act as agonists or modulators of these receptors, leading to hyperexcitation, paralysis, and death.[4]

Figure 3: Modulation of insect nicotinic acetylcholine receptors by trifluoromethyl-pyridine insecticides.

Structure-Activity Relationships (SAR): A Guide to Rational Design

Systematic exploration of the structure-activity relationships of trifluoromethyl-pyridines is crucial for optimizing their biological activity.

Insecticidal Pyridines

| Compound Class | General Structure | Key SAR Observations | Reference |

| Phenylpyrazoles | Aryl-CF3-Pyridine | The position of the trifluoromethyl group on the pyrazole ring significantly impacts insecticidal activity and target spectrum. | [1] |

| Amide Derivatives | CF3-Pyridine-Amide | The nature of the substituent on the amide nitrogen is critical for broad-spectrum insecticidal activity. | [1] |

Herbicidal Pyridines

| Compound Class | General Structure | Key SAR Observations | Reference |

| Sulfonamides | CF3-Pyridine-Sulfonamide | N-methylation of the sulfonamide group generally enhances herbicidal activity. Increasing the chain length of other substituents can be detrimental to activity. | [1] |

Experimental Protocols: A Practical Guide to Synthesis and Evaluation

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of trifluoromethyl-substituted pyridines.

Synthesis of Key Intermediates and Bioactive Compounds

A common and crucial intermediate for many bioactive trifluoromethyl-pyridines.

Procedure:

-

Dissolve 3-trifluoromethylpyridine (1 equivalent) in carbon tetrachloride.[3]

-

Heat the solution to reflux.

-

Continuously bubble chlorine gas through the refluxing solution.

-

Add α,α-azobisisobutyronitrile (AIBN) portion-wise as a radical initiator.[3]

-

Monitor the reaction progress by gas-liquid chromatography.

-

Upon completion, cool the reaction mixture and carefully quench any excess chlorine.

-

Purify the product by distillation or column chromatography.

Figure 5: Experimental workflow for in vitro anticancer activity assay.

Procedure:

-

Fungal Culture: Grow Botrytis cinerea on potato dextrose agar (PDA) plates.

-

Fungicide-Amended Media: Prepare PDA plates amended with various concentrations of the trifluoromethyl-pyridine test compounds.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing B. cinerea culture onto the center of each fungicide-amended PDA plate and a control PDA plate (without fungicide). [5][15]4. Incubation: Incubate the plates at 20-25°C in the dark.

-

Mycelial Growth Measurement: Measure the radial growth of the fungal colony daily until the mycelium on the control plate reaches the edge of the plate.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control and determine the EC50 value (the effective concentration that inhibits 50% of mycelial growth). [5]

Procedure:

-

Insect Rearing: Rear Spodoptera exigua larvae on an artificial diet under controlled conditions (e.g., 25°C, 60% relative humidity, 16:8 h light:dark photoperiod).

-

Compound Application: Prepare different concentrations of the trifluoromethyl-pyridine test compounds in a suitable solvent with a surfactant.

-

Leaf-Dip Bioassay: Dip leaf discs (e.g., cotton or cabbage) into the test solutions for a few seconds and allow them to air dry. [16][17]4. Larval Exposure: Place the treated leaf discs into individual containers (e.g., Petri dishes) and introduce one third-instar S. exigua larva into each container. [17]5. Incubation: Maintain the containers under the same conditions as insect rearing.

-

Mortality Assessment: Assess larval mortality after 48 and 72 hours. Larvae are considered dead if they do not move when prodded with a fine brush.

-

Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value (the lethal concentration that kills 50% of the larvae) using probit analysis. [16]

Conclusion and Future Perspectives

The trifluoromethyl-substituted pyridine scaffold has unequivocally demonstrated its value in the development of a diverse array of biologically active compounds. Its unique physicochemical properties have enabled the creation of potent and selective molecules for both agricultural and pharmaceutical applications. The continued exploration of this privileged motif, guided by a deeper understanding of its interactions with biological targets and a systematic approach to structure-activity relationship studies, holds immense promise for the discovery of next-generation insecticides, fungicides, herbicides, and therapeutics. As synthetic methodologies for the introduction of trifluoromethyl groups and the construction of pyridine rings continue to evolve, the accessibility and diversity of novel trifluoromethyl-pyridine derivatives will undoubtedly expand, paving the way for new and innovative solutions to pressing challenges in human health and food security.

References

-

[Evaluation of fungicides against Gray mould (Botrytis cinerea Pers. Fr) and Leaf mould

-

.nlm.nih.gov/pmc/articles/PMC10620786/)

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. gcrec.ifas.ufl.edu [gcrec.ifas.ufl.edu]

- 3. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 4. Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN113620867A - Synthesis method of fluopyram - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. ClinPGx [clinpgx.org]

- 10. researchgate.net [researchgate.net]

- 11. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. js.ugd.edu.mk [js.ugd.edu.mk]

- 13. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sdbonline.org [sdbonline.org]

- 15. plantpathologyquarantine.org [plantpathologyquarantine.org]

- 16. edepot.wur.nl [edepot.wur.nl]

- 17. Spodoptera exigua (Hubner) (Lepidoptera: Noctuidae) Fitness and Resistance Stability to Diamide and Pyrethroid Insecticides in the United States | MDPI [mdpi.com]

A Senior Application Scientist's Guide to Key Chemical Intermediates from 3-Picoline: Synthesis, Mechanisms, and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of industrial organic synthesis, 3-picoline (3-methylpyridine) stands out as a cornerstone heterocyclic building block.[1] This unassuming colorless liquid is the starting point for a cascade of high-value chemical transformations, yielding critical intermediates for the pharmaceutical and agrochemical sectors.[2][3] Its strategic importance lies in the versatility of its pyridine ring and the reactivity of its methyl group, which can be functionalized through elegant and efficient catalytic processes. This guide provides an in-depth exploration of the primary chemical thoroughfares originating from 3-picoline. We will dissect the synthesis of three pivotal classes of intermediates: 3-cyanopyridine, the Vitamin B3 family (niacin and niacinamide), and chlorinated pyridines for agrochemical applications. More than a mere collection of protocols, this document illuminates the underlying chemical principles, the rationale behind process choices, and the intricate mechanisms that govern these transformations, offering field-proven insights for the modern researcher.

Figure 1: Key synthetic pathways originating from 3-picoline.

Chapter 1: 3-Cyanopyridine: The Central Intermediate via Catalytic Ammoxidation

The conversion of 3-picoline to 3-cyanopyridine represents one of the most significant and economically important transformations in pyridine chemistry. This reaction serves as the primary gateway to the synthesis of niacinamide and niacin.[4]

Scientific Rationale: Why Ammoxidation?

The industrial-scale synthesis of 3-cyanopyridine is dominated by a process known as vapor-phase catalytic ammoxidation.[5] This method involves reacting gaseous 3-picoline with ammonia and air over a solid-state catalyst at elevated temperatures (typically 280–500 °C).[5][6] The choice of ammoxidation is deliberate and strategic for several reasons:

-

High Atom Economy: The reaction utilizes inexpensive and readily available reagents—ammonia and oxygen from the air—to convert the methyl group directly into a nitrile, with water as the only significant byproduct.[7] This aligns with the principles of green chemistry.

-

Efficiency and Selectivity: Modern catalysts, particularly those based on vanadium and titanium oxides, can achieve very high conversion of 3-picoline (>99%) and high selectivity for 3-cyanopyridine (>95%).[8][9]

-

Continuous Processing: The use of fixed-bed or fluidized-bed reactors allows for continuous, large-scale production, which is crucial for meeting global demand.[7][10]

Mechanism and Catalysis: The Role of Vanadium-Titanium Oxides

The remarkable efficiency of 3-picoline ammoxidation is owed to sophisticated heterogeneous catalysts, most commonly composed of vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂), often in its anatase crystalline form.[11] The reaction is widely believed to proceed via a Mars-van Krevelen redox mechanism.

The Catalytic Cycle:

-

Adsorption: 3-picoline and ammonia adsorb onto the catalyst surface.

-

Oxidative Dehydrogenation: The methyl group of the adsorbed 3-picoline is sequentially oxidized by lattice oxygen from the vanadium oxide catalyst (V⁵⁺), forming a surface-bound aldehyde-like intermediate. This is considered the rate-limiting step.[8]

-

Ammonolysis: The adsorbed ammonia reacts with the intermediate, forming an imine.

-

Further Oxidation: The imine is further oxidized by lattice oxygen to form the nitrile group of 3-cyanopyridine.

-

Desorption: The 3-cyanopyridine product desorbs from the surface.

-

Catalyst Re-oxidation: The reduced vanadium sites (e.g., V⁴⁺) are re-oxidized back to V⁵⁺ by gas-phase oxygen, completing the catalytic cycle.[11]

The TiO₂ support is not merely an inert carrier; it enhances the activity and stability of the vanadium oxide species and facilitates the redox cycle.[11] The interaction between the active vanadium species and the support is critical for preventing the over-oxidation of 3-picoline to CO₂, CO, and other undesired byproducts.[8][11]

Figure 2: Simplified Mars-van Krevelen cycle for ammoxidation.

Process Parameters and Performance Data

The success of 3-picoline ammoxidation hinges on the precise control of various process parameters. The table below summarizes typical conditions and performance metrics reported in the literature.

| Parameter | Typical Range | Significance & Rationale |

| Temperature | 320 - 450 °C[9][12] | Balances reaction rate and selectivity. Too low, and conversion is poor; too high, and over-oxidation to COx and pyridine occurs. |

| Pressure | 0.02 - 0.5 MPa[5][9] | Slightly elevated pressure can increase throughput, but the reaction is typically run near atmospheric pressure. |

| Catalyst | V₂O₅/TiO₂[11], often with Mo, Sb, or Cr promoters[6][7] | The heart of the process. Promoters are added to enhance selectivity and catalyst lifetime. |

| Molar Ratio (Picoline:NH₃:Air) | 1 : 2-7 : 10-15[9] | An excess of ammonia is required to favor nitrile formation and suppress the formation of oxidation byproducts. Sufficient air is needed for the reaction and catalyst re-oxidation. |

| 3-Picoline Conversion | >98%[8][13] | Indicates the fraction of the starting material that has been consumed. |

| 3-Cyanopyridine Selectivity | >95%[8][9] | Measures the fraction of converted picoline that becomes the desired product. |

| Yield | >95%[9] | The overall efficiency of the process (Conversion x Selectivity). |

Experimental Protocol: Lab-Scale Gas-Phase Ammoxidation of 3-Picoline

This protocol describes a conceptual setup for performing the reaction in a laboratory setting using a fixed-bed reactor.

-

Catalyst Preparation & Loading:

-

Prepare the V₂O₅/TiO₂ catalyst via wet impregnation of ammonium metavanadate onto a TiO₂ (anatase) support, followed by drying and calcination.[11]

-

Load a measured quantity (e.g., 70-80 g) of the catalyst into a quartz tube reactor (e.g., 33 mm internal diameter).[13] Pack the catalyst bed between plugs of quartz wool.

-

-

Reactor Setup:

-

Place the quartz reactor inside a tube furnace equipped with a programmable temperature controller. Insert a thermocouple to measure the temperature directly within the catalyst bed.[12]

-

Establish feed lines for 3-picoline, ammonia, and air, controlled by mass flow controllers for the gases and a syringe pump for the liquid 3-picoline.[12]

-

Connect the 3-picoline feed line to a vaporizer/preheater section before it mixes with the gaseous feeds.[9]

-

-

Reaction Execution:

-

Heat the catalyst bed to the target reaction temperature (e.g., 360-380 °C) under a flow of air.[14]

-

Introduce ammonia and air at the desired molar ratio (e.g., 3-picoline:NH₃:air = 1:5:15).[9][12] Allow the system to stabilize.

-

Begin feeding vaporized 3-picoline into the gas stream. The total gas hourly space velocity (GHSV) should be carefully controlled.

-

Maintain a constant reaction temperature, as the reaction is exothermic.[7]

-

-

Product Collection and Analysis:

-

Pass the reactor effluent gas stream through a series of ice-cooled condensers or bubblers containing a suitable solvent (e.g., ethanol) to trap the organic products.[12]

-

Analyze the collected liquid samples by gas chromatography (GC) using an appropriate column (e.g., CP-SIL 8 CB) and a flame ionization detector (FID) to quantify the amounts of unreacted 3-picoline, 3-cyanopyridine, and any byproducts.[12]

-

Analyze the off-gas for CO and CO₂ using a non-dispersive infrared (NDIR) analyzer to assess the extent of over-oxidation.[12]

-

Chapter 2: The Vitamin B3 Family: Niacin and Niacinamide

Niacin (nicotinic acid) and its amide, niacinamide, are forms of Vitamin B3, an essential human nutrient vital for metabolism.[4][8] Their large-scale production relies heavily on 3-picoline as the primary feedstock, primarily through the hydrolysis of the intermediate 3-cyanopyridine.[4][10]

Pathway A: Hydrolysis of 3-Cyanopyridine

The nitrile group of 3-cyanopyridine is an excellent electrophilic site, making it susceptible to hydrolysis to form first the amide (niacinamide) and then, upon further reaction, the carboxylic acid (niacin). The key to a successful synthesis is controlling the reaction conditions to selectively isolate the desired product.

Figure 3: Selective and complete hydrolysis pathways of 3-cyanopyridine.

Causality: To stop the hydrolysis at the amide stage, the reaction must be conducted under conditions that favor the hydration of the nitrile but are not harsh enough to readily hydrolyze the resulting amide, which is a more stable functional group. Base-catalyzed hydrolysis is a common industrial method.[15] By carefully controlling the stoichiometry of water and the catalyst concentration, high yields of niacinamide can be achieved.[15][16]

Experimental Protocol: Base-Catalyzed Hydrolysis to Niacinamide

This protocol is based on principles described in the patent literature for achieving high selectivity.[15]

-

Reactor Charging: In a reaction vessel equipped with a reflux condenser and stirrer, create a solvent system with a high ratio of ethanol to water (e.g., a mass ratio of 19:1).[15]

-

Reagent Addition: Add 3-cyanopyridine to the solvent. Then, add a catalytic amount of a base, such as a 5% aqueous NaOH solution, and a co-catalyst like MnO₂. The mass ratio of 3-cyanopyridine to NaOH might be in the range of (16-100):1.[15]

-

Reaction: Heat the mixture to reflux (approx. 85-100 °C) with vigorous stirring.[15] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Once the 3-cyanopyridine is consumed, cool the reaction mixture. Neutralize the catalyst with a suitable acid. The product, niacinamide, can often be isolated by cooling crystallization, followed by filtration, washing with a cold solvent, and drying. The high ethanol concentration helps to precipitate the product while keeping impurities in solution.[15] Yields greater than 95% with high purity are achievable.[15]

To obtain niacin, the hydrolysis must proceed to completion. This can be achieved chemically by using harsher conditions (e.g., higher water concentration, stronger base/acid, higher temperatures) or through a more elegant and "green" biocatalytic route.[15][16]

E-E-A-T Insight: The Biocatalytic Advantage with Nitrilase

The use of enzymes, specifically nitrilases, represents a significant advancement in the synthesis of carboxylic acids from nitriles.[17] Nitrilases are enzymes that catalyze the direct hydrolysis of a nitrile to a carboxylic acid and ammonia, often bypassing the amide intermediate.[17][18]

Trustworthiness of the Biocatalytic System:

-

Mild Conditions: Reactions are run in aqueous media at or near physiological pH and moderate temperatures (e.g., 40-50 °C), saving energy and reducing the need for specialized high-pressure equipment.[17]

-

High Selectivity: Enzymes exhibit remarkable chemo- and regioselectivity, often leading to near-quantitative conversion with minimal byproduct formation. This simplifies downstream purification.[18]

-

Environmental Benefits: The process avoids the use of harsh acids or bases and organic solvents, significantly reducing waste generation.

Experimental Protocol: Enzymatic Hydrolysis to Niacin

This protocol is adapted from studies using recombinant E. coli expressing a nitrilase enzyme.[17]

-

Biocatalyst Preparation: Cultivate recombinant E. coli cells engineered to overexpress a suitable nitrilase (e.g., AfnitA). Harvest the cells via centrifugation to obtain a whole-cell biocatalyst paste.

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., Phosphate Buffered Saline, pH 7.75).[17]

-

Reaction Execution: Disperse the whole-cell biocatalyst in the buffer to a specific concentration (e.g., 195 g/L).[17] Heat the suspension to the optimal temperature for the enzyme (e.g., 44 °C).[17] Add the substrate, 3-cyanopyridine, to the desired concentration (e.g., 100 mM).

-

Monitoring and Work-up: Monitor the disappearance of the substrate and the appearance of the product by HPLC. The reaction is typically very fast, with high yields (>98%) achievable in under an hour.[17]

-

Product Isolation: After the reaction is complete, separate the biomass (cells) by centrifugation or filtration. The niacin product is now in the aqueous supernatant. It can be isolated by acidifying the solution to its isoelectric point (pI ≈ 4.8), causing the niacin to precipitate. The solid product is then collected by filtration, washed, and dried.

Pathway B: Direct Oxidation of 3-Picoline to Niacin

An alternative industrial route bypasses the ammoxidation and hydrolysis steps by directly oxidizing the methyl group of 3-picoline to a carboxylic acid.[10] This is typically a liquid-phase oxidation process.

Rationale and Comparison:

| Feature | Ammoxidation-Hydrolysis Route | Direct Oxidation Route |

| Oxidant | Air (O₂)[5] | Air (O₂) or Nitric Acid[5][10] |

| Phase | Gas Phase[5] | Liquid Phase[10] |

| Catalyst | Heterogeneous (e.g., V₂O₅/TiO₂)[11] | Homogeneous (e.g., Co/Mn acetates)[6][10] |

| Solvent | None (gas phase) | Acetic Acid[6][10] |

| Intermediates | 3-Cyanopyridine, Niacinamide[4] | None (direct conversion) |

| Pros | Very high yields, uses air, continuous process.[7][9] | Fewer reaction steps. |

| Cons | Two-step process (ammoxidation then hydrolysis). | Can require corrosive solvents (acetic acid), catalyst separation can be complex, potential for ring oxidation.[10] |

Chapter 3: Agrochemical Intermediates via Chlorination

3-Picoline is a crucial precursor for various agrochemicals, particularly insecticides.[1][19] This pathway involves the synthesis of chlorinated pyridine derivatives, with 2-chloro-5-(trichloromethyl)pyridine being a key intermediate for the production of the organophosphate insecticide Chlorpyrifos.[1][20]

Synthetic Strategy: A Multi-Step Approach

Direct chlorination of 3-picoline is not a viable strategy for producing 2-chloro-5-(trichloromethyl)pyridine. The pyridine ring is deactivated towards electrophilic substitution, and the methyl group requires specific conditions for exhaustive chlorination. Therefore, a more nuanced, multi-step synthesis is employed.[21][22]

Figure 4: Synthetic workflow for 2-chloro-5-(trichloromethyl)pyridine.

-

Step 1: N-Oxidation. The synthesis begins by oxidizing the ring nitrogen of 3-picoline with an oxidant like hydrogen peroxide in glacial acetic acid.[21][22]

-

Causality: This step is critical. The resulting N-oxide group is electron-donating, which activates the pyridine ring towards electrophilic attack. Furthermore, it directs incoming electrophiles (like a chlorinating agent) primarily to the 2- and 6-positions.

-

-

Step 2: Ring Chlorination. The 3-picoline N-oxide is then reacted with a chlorinating agent, such as benzoyl chloride or phosphorus oxychloride, to install a chlorine atom at the 2-position, yielding 2-chloro-5-methylpyridine.[21][22]

-

Step 3: Side-Chain Radical Chlorination. The final step is the exhaustive chlorination of the methyl group. This is a free-radical reaction, initiated by UV light or a chemical initiator (like AIBN or peroxides), while bubbling chlorine gas through the substrate.[20][21] This replaces all three protons on the methyl group with chlorine atoms to give the desired trichloromethyl group. An alternative gas-phase chlorination at high temperatures (300-500 °C) has also been developed.[23]

Experimental Protocol: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine

This is a synthesized protocol based on common procedures found in patent literature.[21][22]

-

Synthesis of 3-Picoline N-oxide:

-

In a flask, charge 3-picoline and glacial acetic acid.

-

Slowly add 60% hydrogen peroxide dropwise while maintaining the temperature with a cooling bath.

-

After the addition, heat the mixture (e.g., 70-80 °C) for several hours until the reaction is complete (monitor by TLC).

-

Remove the solvent under reduced pressure to obtain the crude N-oxide.

-

-

Synthesis of 2-Chloro-5-methylpyridine:

-

To the crude 3-picoline N-oxide, slowly add a chlorinating agent like benzoyl chloride.

-

Heat the reaction mixture to reflux for several hours.

-

After cooling, carefully quench the reaction mixture with water and neutralize with a base (e.g., NaOH solution).

-